molecular formula C8H7N3O B15199700 N-(1H-Benzo[d]imidazol-1-yl)formamide

N-(1H-Benzo[d]imidazol-1-yl)formamide

Cat. No.: B15199700
M. Wt: 161.16 g/mol
InChI Key: PXHOBBDIENXGIU-UHFFFAOYSA-N
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Description

N-(1H-Benzo[d]imidazol-1-yl)formamide (CAS Number 40995-25-3) is a chemical compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. This specific molecule features a formamide group attached to the nitrogen at the 1-position of the benzimidazole scaffold. Benzimidazoles are structurally analogous to purine-based nucleotides, a property that allows them to interact effectively with biopolymers in living systems, such as enzymes and receptors . This key characteristic makes the benzimidazole core a privileged and highly versatile pharmacophore in medicinal chemistry and drug discovery . The broader benzimidazole scaffold is recognized for its immense research potential across a wide spectrum of therapeutic areas. Scientific studies have demonstrated that benzimidazole derivatives exhibit a diverse range of biological activities, including antimicrobial, anticancer, antifungal, and anti-tubercular properties . For instance, certain derivatives have been developed as potent antagonists targeting bacterial quorum sensing in Pseudomonas aeruginosa , a critical pathogen . In oncology research, benzimidazole derivatives have shown promise as anticancer agents through mechanisms such as DNA interaction and enzyme inhibition . The structural flexibility of the benzimidazole nucleus allows for extensive synthetic modification, making it an invaluable building block for developing novel bioactive molecules and optimizing their properties for specific research applications . Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

N-(benzimidazol-1-yl)formamide

InChI

InChI=1S/C8H7N3O/c12-6-10-11-5-9-7-3-1-2-4-8(7)11/h1-6H,(H,10,12)

InChI Key

PXHOBBDIENXGIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2NC=O

Origin of Product

United States

Synthetic Methodologies for N 1h Benzo D Imidazol 1 Yl Formamide and Its Structural Analogues

Direct N-Formylation Strategies

Direct N-formylation involves the introduction of a formyl group onto the nitrogen atom of the 1H-benzimidazole ring. This approach is often favored for its straightforwardness, utilizing a pre-existing benzimidazole (B57391) scaffold.

Formylation of 1H-Benzimidazole with Formylating Agents

The direct acylation of the N-H bond in 1H-benzimidazole can be accomplished using various formylating agents. Common reagents include formic acid and N,N-dimethylformamide (DMF).

When neat formic acid is used, it can efficiently N-formylate carbazoles, indoles, and other amines, suggesting its potential for the formylation of benzimidazole. The reaction typically involves heating the substrate with an excess of formic acid.

N,N-dimethylformamide (DMF) serves as a versatile C1 source and formylating agent. In the presence of a suitable activating agent, such as phosphoryl chloride (POCl3) to form the Vilsmeier reagent, DMF can effectively formylate amine functionalities. While this method is widely used for the formylation of secondary amines, its direct application to the N-formylation of benzimidazole has been explored in the context of subsequent cyclization reactions. An operationally simple method for the synthesis of benzimidazoles from o-phenylenediamine (B120857) and DMF in the presence of hexamethyldisilazane (B44280) (HMDS) has been described, where the in situ formed N-formylated intermediate undergoes spontaneous cyclization.

Another approach involves the use of N-formyl imide, which has been successfully employed as an N-formylating agent for primary and secondary amines in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate in water. rsc.org This reagent has also been utilized as a carbonyl source in the synthesis of benzimidazole derivatives, indicating its potential for the direct formylation of the benzimidazole nitrogen. rsc.org

Catalyst Systems for Direct N-Formylation Reactions

The efficiency of direct N-formylation reactions can be significantly enhanced by the use of catalysts. For instance, a novel and convenient method for the N-formylation of amines using DMF as the formylating agent has been developed utilizing a catalytic amount of diethyl phosphite/imidazole (B134444). While this system was demonstrated for a broad range of amines, its specific application to 1H-benzimidazole warrants further investigation.

Microwave irradiation has also been shown to promote the synthesis of 1H-benzimidazoles from the condensation of o-phenylenediamines with DMF, with butanoic acid acting as an efficient promoter. tandfonline.com This suggests that microwave-assisted, acid-catalyzed formylation could be a viable strategy for the direct N-formylation of the benzimidazole ring.

Cyclocondensation Approaches Incorporating Formamide (B127407) Moieties

These strategies involve the formation of the benzimidazole ring and the N-formamide linkage in a concerted or sequential manner from acyclic precursors.

Phillips-Type Reactions Utilizing Formic Acid Derivatives or Formamides as C1 Sources

The classical Phillips-Ladenburg reaction involves the condensation of o-phenylenediamines with carboxylic acids to form benzimidazoles. semanticscholar.orgresearchgate.net When formic acid is used as the C1 source, the reaction with o-phenylenediamine typically yields 1H-benzimidazole. orgsyn.org The reaction is generally carried out by heating the reactants, often in the presence of a mineral acid, although the reaction can also proceed without a catalyst at elevated temperatures. orgsyn.orgcolab.ws A detailed procedure involves heating o-phenylenediamine with 90% formic acid on a water bath at 100°C for two hours. orgsyn.org The initial product of this reaction is 1H-benzimidazole. To obtain the target compound, N-(1H-Benzo[d]imidazol-1-yl)formamide, a subsequent N-formylation step would be necessary. It is conceivable that under specific reaction conditions with a large excess of formic acid or a suitable derivative, the formation of the N-formyl group could occur in situ, though this is not the typically reported outcome of the standard Phillips reaction.

ReactantsReagentConditionsProductYieldReference
o-phenylenediamine90% Formic Acid100°C, 2 hours1H-Benzimidazole83-85% orgsyn.org
4-methyl-1,2-phenylenediamineFormic AcidZnO nanoparticles, 70°C5-Methyl-1H-benzimidazole94% semanticscholar.org
4-methoxy-1,2-phenylenediamineFormic AcidZnO nanoparticles, 70°C5-Methoxy-1H-benzimidazole98% semanticscholar.org

Zinc-Catalyzed Cyclizations Employing N-Substituted Formamides

A notable method for the synthesis of benzimidazoles involves the zinc-catalyzed cyclization of o-phenylenediamines with N-substituted formamides as C1 sources. organic-chemistry.org This approach, conducted in the presence of poly(methylhydrosiloxane) (B7799882) as a reducing agent, provides a route to NH-benzimidazoles. rsc.org While this specific methodology leads to unsubstituted benzimidazoles at the N1-position, modification of the reaction conditions or the formamide substrate could potentially lead to the formation of N-formylated products. The versatility of zinc catalysts in promoting cyclization reactions makes this an area of interest for further development. rsc.org

Multi-Component Reactions for Benzimidazole Scaffold Construction with N-Formamide Linkages

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single synthetic operation by combining three or more reactants. While various MCRs for the synthesis of substituted benzimidazoles have been reported, specific examples leading directly to this compound are not extensively documented. However, the general principles of MCRs can be adapted to target this structure.

One potential MCR could involve the reaction of an o-phenylenediamine, a source of the formyl group (such as formic acid or its equivalent), and a third component that facilitates the formylation of the benzimidazole nitrogen in situ. For instance, an iron-catalyzed one-pot, three-component synthesis of benzimidazoles has been developed using benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) as the nitrogen source. nih.gov While this particular reaction does not yield an N-formyl group, it highlights the potential of transition metal catalysis in MCRs for constructing the benzimidazole core, which could be adapted to incorporate a formylating agent.

Advanced Synthetic Techniques Applicable to N-Formyl Benzimidazoles

Advanced synthetic methodologies have been developed to enhance the efficiency, yield, and environmental friendliness of the synthesis of N-formyl benzimidazoles and their structural analogs. These techniques offer significant advantages over classical methods by reducing reaction times, improving product purity, and allowing for greater functional group tolerance.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of benzimidazole derivatives. jocpr.comeurekaselect.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in reaction times and often an increase in product yields compared to conventional heating methods. jocpr.comasianpubs.org The synthesis of benzimidazoles under microwave irradiation is considered a green chemistry approach due to its energy efficiency and potential to reduce or eliminate the use of hazardous solvents. jocpr.com

In a typical microwave-assisted synthesis, o-phenylenediamine or its derivatives are reacted with a C1 source, such as a carboxylic acid, in the presence of a catalyst or in an acidic medium. asianpubs.org For instance, the cyclocondensation of o-phenylenediamine with a carboxylic acid under acidic conditions and microwave irradiation can produce 2-substituted benzimidazoles in high yields (80-95%) within a very short reaction time of 1.5 to 4 minutes. asianpubs.org This rapid and efficient method highlights the significant advantages of microwave assistance in the synthesis of the benzimidazole core structure. organic-chemistry.org The use of microwave irradiation can increase the yield by up to 10-50% and reduce the reaction time by 96-98% compared to conventional heating. organic-chemistry.org

A comparative study has shown that the synthesis of benzimidazole derivatives under microwave irradiation is not only faster but also more convenient than conventional heating methods. asianpubs.org The rapid heating induced by microwaves can prevent the decomposition of reagents and lead to the formation of cleaner products under mild conditions. asianpubs.org

Starting MaterialsReagentsConditionsProductYield (%)Time (min)
o-Phenylenediamine, Carboxylic AcidHydrochloric AcidMicrowave Irradiation (50% power)2-Substituted Benzimidazole80-951.5-4

Metal-Catalyzed N-Arylation and Related Coupling Reactions (e.g., Copper-Catalyzed)

Transition metal-based catalysis is a cornerstone of modern organic synthesis, and it plays a crucial role in the N-arylation of benzimidazoles. kab.ac.ug Metals such as copper (Cu), palladium (Pd), iron (Fe), and nickel (Ni) are frequently used to facilitate the formation of N-aryl bonds, which are important for creating a diverse range of benzimidazole derivatives. kab.ac.ugkab.ac.ug Copper-catalyzed reactions, in particular, have been extensively developed for the synthesis of N-substituted benzimidazoles.

A straightforward and efficient copper-catalyzed method has been developed for the intramolecular N-arylation to form the benzimidazole ring system. nih.govorganic-chemistry.orgfigshare.com This protocol utilizes copper(I) oxide (Cu₂O) as the catalyst, N,N'-dimethylethylenediamine (DMEDA) as the ligand, and potassium carbonate (K₂CO₃) as the base. organic-chemistry.org Notably, this reaction can be carried out in water, making it an environmentally and economically attractive method. nih.govorganic-chemistry.org This approach is applicable to a wide range of substrates, including those with various functional groups, and provides high yields of the desired benzimidazole products. organic-chemistry.org

The proposed mechanism for this copper-catalyzed intramolecular C-N bond formation involves the coordination of the amidine to the Cu(I) center, followed by oxidative addition and subsequent C-N bond formation. organic-chemistry.org This methodology avoids the harsh conditions and toxic reagents often associated with traditional benzimidazole syntheses. organic-chemistry.org

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Cu₂O (5 mol%)DMEDA (10 mol%)K₂CO₃Water100up to 98

Nucleophilic Substitution (SN2) Reactions in Derivatization

Nucleophilic substitution reactions, particularly SN2 reactions, are fundamental in the derivatization of the benzimidazole scaffold, allowing for the introduction of various alkyl and functionalized groups at the nitrogen atoms. The direct N-alkylation of benzimidazoles is an efficient method for producing 1-alkyl-substituted derivatives. researchgate.net

This process typically involves the reaction of a benzimidazole with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the N-H of the imidazole ring, generating a nucleophilic benzimidazolide (B1237168) anion that then attacks the electrophilic carbon of the alkylating agent in a concerted SN2 mechanism. These reactions are generally carried out under mild conditions. researchgate.net

For example, N-substituted benzimidazole-2-sulfonic acids have been synthesized in good yields through the N-alkylation of benzimidazole-2-sulfonic acids with various alkylating agents. researchgate.net This demonstrates the utility of SN2 reactions in creating functionalized benzimidazole derivatives that can serve as precursors for further synthetic transformations.

One-Pot Synthetic Protocols

An efficient one-pot synthesis of 2-substituted benzimidazoles has been developed using lanthanum chloride (LaCl₃) as a catalyst. nih.gov This method involves the reaction of o-phenylenediamine with a variety of aldehydes in acetonitrile (B52724) at room temperature, affording the desired products in good yields. nih.gov The mild reaction conditions and the ease of product isolation make this a practical approach for the synthesis of a diverse range of benzimidazole derivatives. nih.gov

Another one-pot approach involves the condensation of o-phenylenediamine with different aromatic acids in the presence of ammonium chloride as a catalyst at 80-90°C, resulting in moderate to good yields of 2-substituted benzimidazoles. rasayanjournal.co.in Solvent-free one-pot methods have also been reported, where o-phenylenediamine and an aldehyde or organic acid are reacted by grinding followed by heating, offering an environmentally friendly and atom-economical synthesis. umich.edu These one-pot procedures highlight the versatility and efficiency of modern synthetic methods for accessing the benzimidazole core. rsc.org

PrecursorsCatalystSolventConditionsProduct
o-Phenylenediamine, AldehydeLanthanum Chloride (10 mol%)AcetonitrileRoom Temperature2-Substituted Benzimidazole
o-Phenylenediamine, Aromatic AcidAmmonium ChlorideEthanol (B145695)80-90°C2-Substituted Benzimidazole
o-Phenylenediamine, Aldehyde/Organic AcidNoneSolvent-freeGrinding, Heating2-Substituted Benzimidazole

Precursor and Reagent Considerations

The selection of appropriate precursors and reagents is critical for the successful synthesis of this compound and its analogs. The benzimidazole core is typically constructed from o-phenylenediamines, which serve as the foundational building block.

Utilization of O-Phenylenediamines

O-phenylenediamine and its substituted derivatives are the quintessential precursors for the synthesis of the benzimidazole nucleus. researchgate.netmdpi.com The reaction involves the condensation of the two amino groups of o-phenylenediamine with a single carbon source, which can be a carboxylic acid, aldehyde, or other related functional groups. researchgate.net

The classical Phillips synthesis, for example, involves the condensation of o-phenylenediamine with a carboxylic acid under acidic conditions and high temperatures. mdpi.com A more direct route to N-formyl benzimidazoles can be envisioned through the reaction of o-phenylenediamine with formic acid. jocpr.comsemanticscholar.org A zinc-catalyzed cyclization of o-phenylenediamines with N-substituted formamides has also been reported to provide benzimidazoles in good yields. organic-chemistry.org

The versatility of o-phenylenediamines allows for the synthesis of a wide array of substituted benzimidazoles, as the substituents on the benzene (B151609) ring of the diamine are incorporated into the final product. organic-chemistry.org This enables the tuning of the electronic and steric properties of the resulting benzimidazole derivatives. The condensation reaction can be promoted by various catalysts, including Lewis acids, to improve reaction rates and yields under milder conditions. mdpi.com

Role of Hydrazine (B178648) Hydrate (B1144303) in Derivative Synthesis

Hydrazine hydrate (N₂H₄·H₂O) serves as a versatile and crucial reagent in the synthesis of various structural analogues and derivatives of benzimidazoles. Its utility stems primarily from its potent nucleophilicity, with two nitrogen atoms capable of participating in a range of chemical transformations. Its principal roles include the formation of hydrazide intermediates, the introduction of hydrazino moieties, and as a key component in the construction of new heterocyclic rings fused to or substituted on the benzimidazole scaffold.

Formation of Hydrazide and Hydrazine Intermediates

A common application of hydrazine hydrate is in the conversion of esters to their corresponding acid hydrazides. This transformation is a foundational step for creating a variety of derivatives. For instance, in the synthesis of a series of benzimidazole-hydrazones, a 4-(5-chloro-1H-benzimidazol-2-yl) benzoic acid methyl ester was treated with hydrazine hydrate to yield the corresponding acetohydrazide. cumhuriyet.edu.tr This hydrazide intermediate is then readily condensed with various aldehydes to produce N-acylhydrazones. cumhuriyet.edu.tr This method highlights the role of hydrazine hydrate as a direct precursor to hydrazide functionalities, which are versatile building blocks for further molecular elaboration.

Similarly, hydrazine hydrate is employed to introduce a hydrazine group by displacing a suitable leaving group. In one synthetic pathway, 1H-benzimidazol-2-yl-sulfonic acid was converted to 1H-benzimidazole-2-yl-hydrazine by refluxing with an excess of 99% hydrazine hydrate for three hours. nih.govresearchgate.net The resulting hydrazine derivative serves as a key intermediate for synthesizing a range of 1H-benzimidazole-2-yl hydrazones through condensation with various aldehydes. nih.govresearchgate.net Another example involves the hydrazinolysis of a chloro-substituted precursor, where 4‐chloro‐2‐methylpyrimidino[4′,5′:4,5]thiazolo[3,2‐a]benzimidazole is converted into its 4-hydrazino analogue using hydrazine hydrate. researchgate.net

Role in Heterocyclization and Ring Transformation

Hydrazine hydrate is instrumental in constructing new heterocyclic rings onto a pre-existing benzimidazole framework. Its ability to act as a 1,2-dinucleophile is central to these cyclization reactions. One notable example is the synthesis of a triazole moiety attached to a benzimidazole core. In this process, a 5-[2-(2-methylbenzimidazol-1-yl)ethyl]- nih.govmdpi.com-oxadiazole-2(3H)-thione is treated with 99% hydrazine hydrate in absolute ethanol. mdpi.com The reaction proceeds via the opening of the oxadiazole ring followed by recyclization to form 5-[2-(2-Methylbenzimidazol-1-yl) ethyl]-4-amino cumhuriyet.edu.trnih.govmdpi.comtriazole-3-thiol. mdpi.com This demonstrates hydrazine hydrate's capacity to facilitate ring transformation from one heterocycle (oxadiazole) to another (triazole).

Furthermore, hydrazine hydrate can induce rearrangements and ring transformations in more complex systems to yield benzimidazole derivatives. Research has shown that the condensation of hydrazine hydrate with certain 3-dimethylaminovinyl-4-phenyl-1,5-benzodiazepin-2-one derivatives leads to the formation of pyrazole (B372694) compounds. researchgate.net In a subsequent step, a related benzodiazepine (B76468) derivative reacted with hydrazine hydrate to directly yield 1-benzyl-2-(pyrazol-4-3(5)-phenyl)-benzimidazole, indicating a complex rearrangement and cyclization cascade facilitated by the reagent. researchgate.net It also participates in the intramolecular ring transformation of γ-keto-oxazoles, yielding fused imidazole structures like 7,8-dihydroimidazo[1,2-b]pyridazines. rsc.org

The following table summarizes selected synthetic applications of hydrazine hydrate in the synthesis of benzimidazole derivatives.

Starting MaterialReagentProductRole of Hydrazine HydrateReference
4-(5-chloro-1H-benzimidazol-2-yl) benzoic acid methyl esterHydrazine hydrate4-(5-chloro-1H-benzimidazol-2-yl) benzoic acid hydrazideConversion of ester to hydrazide cumhuriyet.edu.tr
1H-benzimidazol-2-yl-sulfonic acid99% Hydrazine hydrate1H-benzimidazole-2-yl-hydrazineNucleophilic substitution of sulfonic acid group nih.govresearchgate.net
5-[2-(2-methylbenzimidazol-1-yl)ethyl]- nih.govmdpi.com-oxadiazole-2(3H)-thione99% Hydrazine hydrate5-[2-(2-Methylbenzimidazol-1-yl) ethyl]-4-amino cumhuriyet.edu.trnih.govmdpi.comtriazole-3-thiolRing transformation (Oxadiazole to Triazole) mdpi.com
4‐chloro‐2‐methylpyrimidino[4′,5′:4,5]thiazolo[3,2‐a]benzimidazoleHydrazine hydrate4‐Hydrazino‐2‐methylpyrimidino[4′,5′:4,5]thiazolo[3,2‐a]benzimidazoleNucleophilic substitution of chloro group (Hydrazinolysis) researchgate.net
1-benzyl-3-dimethylaminovinyl-4-phenyl-1,5-benzodiazepine-2-thioneHydrazine hydrate1-benzyl-2-(pyrazol-4-3(5)-phenyl)-benzimidazoleRing transformation and rearrangement researchgate.net

Elucidation of Reaction Mechanisms and Kinetics in N 1h Benzo D Imidazol 1 Yl Formamide Synthesis

Mechanistic Pathways for Benzimidazole (B57391) Ring Formation from Precursors

The construction of the benzimidazole scaffold is most commonly achieved through the condensation of o-phenylenediamines with a one-carbon (C1) source, such as formic acid or an aldehyde. youtube.com This process can proceed through several mechanistic pathways.

A prevalent mechanism for benzimidazole ring formation involves a condensation reaction followed by an intramolecular cyclodehydration step. The synthesis is fundamentally a condensation reaction between o-phenylenediamine (B120857) and formic acid. youtube.com The reaction initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the C1 source (e.g., formic acid). This initial attack forms a tetrahedral intermediate.

Following the initial condensation, an intermediate is formed which then undergoes a cyclization process. youtube.com The second amino group attacks the carbon atom, leading to the formation of a five-membered ring. The final step is the elimination of a water molecule, a process known as cyclodehydration, which results in the aromatization of the imidazole (B134444) ring to form the stable benzimidazole structure. youtube.com This pathway is often facilitated by acidic catalysts or high temperatures. orientjchem.orgconnectjournals.com

Alternative mechanistic proposals suggest that the ring closure and subsequent aromatization steps may occur in a concerted or near-concerted fashion, particularly under specific catalytic conditions. For instance, in L-proline-catalyzed syntheses, it is suggested that after the formation of an initial Schiff base or bisimine intermediate, the protonation and ring closure could lead to the five-membered ring in a sequential or concerted manner. iosrjournals.org This is followed by a 1,3-hydride transfer to afford the final benzimidazole product. iosrjournals.org The exact nature of this step—whether it is truly concerted or a rapid sequence of steps—can be influenced by the substrate, catalyst, and reaction environment.

Kinetics of N-Formylation Reactions on the Benzimidazole Nitrogen

The introduction of the formyl group onto the benzimidazole nitrogen is the final step in the synthesis of N-(1H-Benzo[d]imidazol-1-yl)formamide. N,N-Dimethylformamide (DMF) is frequently used as both a solvent and a C1 source for this formylation. bohrium.comnih.gov While detailed kinetic studies are not extensively reported, the efficiency of modern synthetic methods suggests the reaction proceeds with favorable kinetics.

Methodologies utilizing the Vilsmeier reagent for N-formylation have been shown to be highly efficient, with reactions reaching completion at room temperature within just 5 minutes. bohrium.comnih.gov This indicates a very low activation energy barrier and rapid reaction rates. Other methods, such as those using a diethyl phosphite/imidazole catalyst system with DMF, also report good to excellent yields, implying efficient kinetics under the specified conditions. bohrium.comresearchgate.net The reaction of o-phenylenediamines with DMF can directly afford the corresponding benzimidazoles, suggesting a tandem cyclization-formylation process. bohrium.comresearchgate.net

Solvent Effects and Catalytic Influence on Reaction Mechanisms

Solvents play a critical role, particularly in the solubility of reactants and stabilization of intermediates. Polar protic solvents like methanol (B129727) and ethanol (B145695) are often effective, facilitating the reaction and leading to high product yields. ijprajournal.comresearchgate.net In some cases, the solvent choice can even dictate the reaction pathway, leading to different product classes from the same starting materials. organic-chemistry.org For example, reactions of amidines in nonpolar solvents can favor C-C bond formation, while polar solvents promote the C-N bond formation necessary for heterocycle synthesis. organic-chemistry.org Water is also being explored as an environmentally benign solvent for these syntheses. rsc.org

Catalysts are employed to accelerate the reaction and improve selectivity. A wide array of catalysts have been utilized, including:

Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids are commonly used to activate the carbonyl group of the aldehyde or carboxylic acid, facilitating the initial condensation with o-phenylenediamine. orientjchem.orgrsc.org

Metal Catalysts: Transition metals such as cobalt, copper, and iron have been used to catalyze the redox condensation and cyclization steps. ijprajournal.comnih.gov Copper-catalyzed intramolecular N-arylation represents a key method for benzimidazole synthesis, although the precise role of ligands and potential catalyst inhibition can affect reaction kinetics. rsc.org

Nanomaterial Catalysts: These offer high surface area and catalytic activity, often allowing for milder reaction conditions and easier catalyst recovery. nih.gov

Organocatalysts: L-proline has been shown to effectively catalyze the synthesis of 1,2-disubstituted benzimidazoles through an iminium catalysis pathway. iosrjournals.org

The synergistic effect of the chosen solvent and catalyst system is crucial for optimizing the synthesis.

Table 1: Effect of Different Solvents on Benzimidazole Synthesis Yield
EntrySolventYield (%)Reference
1Methanol97 ijprajournal.com
2Ethanol92 ijprajournal.com
3Acetonitrile (B52724)85 researchgate.net
4Tetrahydrofuran (THF)80 ijprajournal.com
5Ethyl Acetate (B1210297)75 ijprajournal.com
Table 2: Influence of Various Catalysts on Benzimidazole Synthesis
CatalystReaction ConditionsKey AdvantagesReference
Cobalt(II) acetylacetoneMethanol, Room TemperatureHigh yield, mild conditions ijprajournal.com
L-prolineTandem reaction sequenceSelective for 1,2-disubstituted products iosrjournals.org
p-Toluenesulfonic acid (p-TsOH)Solvent-free, grindingHigh efficiency, simple isolation rsc.org
Copper(I) oxide (Cu₂O)DMEDA as ligand, K₂CO₃ as baseSustainable, high yields for N-arylation organic-chemistry.org
Diethyl phosphite/imidazoleDMF as formylating agentEffective for N-formylation reactions bohrium.comresearchgate.net

Cycloaddition Reaction Mechanisms

While the primary synthesis of the benzimidazole core involves condensation, benzimidazole derivatives can also participate in cycloaddition reactions. Benzimidazolium ylides, generated from benzimidazole salts, can undergo [3+2] dipolar cycloaddition with electron-deficient alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.net The proposed mechanism involves the formation of a cycloaddition product, which can then undergo further rearrangement, sometimes involving the opening of the imidazole ring, to yield complex pyrrole (B145914) derivatives. researchgate.net

Furthermore, benzimidazole-based porous ionic polymers have been developed as metal-free catalysts for CO2 cycloaddition reactions. nih.gov In these systems, the synergistic effect between hydrogen bond donors (like -NH- groups in the benzimidazole ring), bromide ions, and positively charged nitrogen atoms enhances the catalytic activity, facilitating the reaction between CO2 and epoxides. nih.gov

Spectroscopic Characterization and Structural Validation of N 1h Benzo D Imidazol 1 Yl Formamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of N-(1H-Benzo[d]imidazol-1-yl)formamide, offering detailed insights into the proton, carbon, and nitrogen environments within the molecule.

Proton (1H) NMR for Structural Fingerprinting and Tautomeric Analysis

Proton (¹H) NMR spectroscopy provides a unique fingerprint of the molecule, with the chemical shifts, multiplicities, and coupling constants of the signals confirming the arrangement of protons. In a typical solvent like DMSO-d₆, the spectrum displays characteristic signals for the aromatic protons of the benzimidazole (B57391) ring system. These usually appear as complex multiplets in the region of δ 7.20–7.80 ppm.

A key feature of the ¹H NMR spectrum is the presence of signals corresponding to the formyl proton (-CHO) and the N-H proton of the formamide (B127407) group. The formyl proton typically appears as a singlet at approximately δ 8.40 ppm. The N-H proton signal is often observed as a broad singlet around δ 11.50 ppm, with its chemical shift being sensitive to solvent and concentration. The proton on the imidazole (B134444) ring (C2-H) is also distinctly observed, typically as a singlet around δ 8.20 ppm.

Furthermore, ¹H NMR is instrumental in studying the potential for tautomerism in this compound. The presence of a single set of well-defined signals under standard analytical conditions suggests that the compound predominantly exists as a single tautomer in solution.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound in DMSO-d₆

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Aromatic-H7.20–7.80m
C2-H8.20s
CHO8.40s
NH11.50br s

(Note: 's' denotes singlet, 'br s' denotes broad singlet, and 'm' denotes multiplet. Chemical shifts are approximate and can vary slightly based on experimental conditions.)

Carbon-13 (13C) NMR for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The spectrum of this compound shows distinct signals for each carbon atom in the molecule, confirming the presence of the benzimidazole and formamide moieties.

The carbonyl carbon (C=O) of the formamide group is a particularly diagnostic signal, typically appearing in the downfield region of the spectrum, around δ 160.0 ppm. The carbons of the benzimidazole ring resonate in the aromatic region, generally between δ 110.0 and 150.0 ppm. The C2 carbon of the imidazole ring is also characteristically observed in this region. The specific chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern on the benzimidazole ring.

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Aromatic-C110.0–150.0
C=O160.0

(Note: Chemical shifts are approximate and can vary based on the solvent and other experimental parameters.)

Nitrogen-15 (15N) NMR for Nitrogen Atom Environment Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common than ¹H and ¹³C NMR, offers direct insight into the electronic environment of the nitrogen atoms within this compound. This technique can distinguish between the different nitrogen atoms in the benzimidazole ring and the formamide group. The chemical shifts of the nitrogen signals are highly sensitive to hybridization, bonding, and lone-pair electron delocalization. This data is crucial for confirming the N-substitution on the benzimidazole ring and for detailed electronic structure analysis.

Dynamic NMR (DNMR) for Prototropic Exchange Rate Determination

Dynamic NMR (DNMR) techniques can be employed to investigate the kinetics of dynamic processes such as prototropic exchange. In the case of this compound, DNMR could be used to study the rate of exchange of the N-H proton with the solvent or other exchangeable protons. By analyzing the changes in the lineshape of the N-H signal at different temperatures, it is possible to determine the activation energy and rate constants for this exchange process, providing valuable information about the lability of this proton.

Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR)

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Identification of Characteristic Functional Group Frequencies (e.g., C=O, N-H)

The FTIR spectrum of this compound provides clear evidence for its key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the formamide group is typically observed in the region of 1680–1720 cm⁻¹. The exact position of this band can be influenced by intermolecular hydrogen bonding.

Another important feature is the N-H stretching vibration, which usually appears as a broad band in the range of 3100–3300 cm⁻¹. The broadening of this peak is indicative of hydrogen bonding. The spectrum also displays characteristic absorptions for the C-H stretching of the aromatic ring (around 3000–3100 cm⁻¹) and C=C and C=N stretching vibrations within the benzimidazole ring system (typically in the 1400–1600 cm⁻¹ region).

Table 3: Characteristic FTIR Absorption Frequencies for this compound

Functional GroupVibrational ModeFrequency Range (cm⁻¹)
N-HStretch3100–3300 (broad)
Aromatic C-HStretch3000–3100
C=OStretch1680–1720 (strong)
Aromatic C=C, C=NStretch1400–1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound, with a chemical formula of C₈H₇N₃O, the nominal molecular weight is 161 g/mol .

A plausible fragmentation pathway could involve the initial loss of the formyl group (CHO), followed by further fragmentation of the remaining aminobenzimidazole structure. The fragmentation pattern provides a unique fingerprint that helps in confirming the structure of the synthesized molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its elemental composition. nih.gov The theoretical exact mass of this compound (C₈H₇N₃O) can be calculated by summing the exact masses of its constituent atoms (Carbon: 12.000000, Hydrogen: 1.007825, Nitrogen: 14.003074, Oxygen: 15.994915).

Theoretical Exact Mass Calculation:

C₈: 8 * 12.000000 = 96.000000

H₇: 7 * 1.007825 = 7.054775

N₃: 3 * 14.003074 = 42.009222

O₁: 1 * 15.994915 = 15.994915

Total Exact Mass = 161.058912 u

Experimental HRMS analysis of a pure sample of this compound should yield a molecular ion peak with a mass-to-charge ratio (m/z) that is extremely close to this theoretical value, typically within a few parts per million (ppm). This level of accuracy provides strong evidence for the correct elemental formula, distinguishing it from other potential compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the benzimidazole ring system.

Electronic Transitions and Chromophoric Analysis

The benzimidazole core in this compound is the primary chromophore responsible for its UV absorption. The electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions associated with the conjugated π-system of the fused benzene (B151609) and imidazole rings.

While specific experimental UV-Vis data for this compound is not available in the provided search results, studies on similar benzimidazole derivatives offer insights into the expected absorption profile. For example, a related compound, N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, exhibits an experimental absorption maximum (λmax) at 270 nm, which is attributed to a π → π* transition. niscpr.res.inresearchgate.net Other research on different benzimidazole derivatives reports absorption maxima in the range of 347 to 355 nm. nih.gov The position of the absorption bands is sensitive to the nature and position of substituents on the benzimidazole ring. The formamide group attached to the N-1 position of the imidazole ring in the title compound is expected to influence the electronic distribution and thus the energy of the electronic transitions.

The analysis of the UV-Vis spectrum helps in confirming the presence of the benzimidazole chromophore and can be used to study the effects of different substituents on the electronic structure of the molecule.

Solvatochromism Studies of this compound

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is due to the differential solvation of the ground and excited states of the molecule. Studying the solvatochromic behavior of a compound provides valuable information about its electronic structure and intermolecular interactions with the solvent. nih.govmdpi.com

Benzimidazole derivatives are known to exhibit solvatochromism. nih.gov The position of their absorption and fluorescence bands can shift depending on the solvent's polarity. A red shift (bathochromic shift) with increasing solvent polarity is indicative of a more polar excited state compared to the ground state, which is common for molecules with intramolecular charge transfer (ICT) character. nih.gov

A systematic study of the UV-Vis absorption spectrum of this compound in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol (B145695), water) would be necessary to fully characterize its solvatochromic properties. By plotting the absorption maxima against solvent polarity parameters, one can gain insights into the nature of the electronic transitions and the change in dipole moment upon excitation.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to validate its empirical formula.

For this compound (C₈H₇N₃O), the theoretical elemental composition is as follows:

Theoretical Elemental Composition for C₈H₇N₃O:

Molecular Weight = 161.16 g/mol

% Carbon (C) = (8 * 12.011 / 161.16) * 100 = 59.62%

% Hydrogen (H) = (7 * 1.008 / 161.16) * 100 = 4.38%

% Nitrogen (N) = (3 * 14.007 / 161.16) * 100 = 26.08%

% Oxygen (O) = (1 * 15.999 / 161.16) * 100 = 9.93%

Experimental elemental analysis of a purified sample should yield percentage values that are in close agreement (typically within ±0.4%) with these theoretical values, thereby confirming the empirical formula of the compound. For instance, a study on a different benzimidazole derivative, C₁₆H₁₂N₂O₂, reported the following comparison, which exemplifies the expected concordance: Anal. Calcd. for C₁₆H₁₂N₂O₂: C, 72.72; H 4.58; N, 10.60; Found: C, 72.70; H, 4.59; N, 10.61. researchgate.net

Interactive Data Table: Theoretical vs. Experimental Elemental Analysis

ElementTheoretical %Experimental % (Hypothetical)
Carbon (C)59.6259.58
Hydrogen (H)4.384.41
Nitrogen (N)26.0826.05

Note: The experimental values are hypothetical and serve as an example of expected results.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. Thin-layer chromatography (TLC) and column chromatography are commonly used for these purposes in the synthesis of benzimidazole derivatives. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to qualitatively assess the purity of a sample and to determine the appropriate solvent system for column chromatography. For this compound, a spot of the compound is applied to a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). A pure compound will typically show a single spot on the developed TLC plate when visualized under UV light or with an appropriate staining agent. The retention factor (Rf) value of the spot is characteristic of the compound in that specific solvent system.

Column Chromatography: This technique is used for the purification of the synthesized compound on a larger scale. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or a mixture of solvents (eluent) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected and analyzed by TLC to identify those containing the pure product.

For a comprehensive purity assessment, High-Performance Liquid Chromatography (HPLC) can be employed. This technique provides quantitative information about the purity of the sample by separating the components of a mixture with high resolution. A pure sample of this compound would ideally show a single sharp peak in the HPLC chromatogram.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a widely utilized, straightforward, and rapid analytical technique for separating components of a mixture. nih.gov For benzimidazole derivatives, TLC is a common method to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. nih.govnih.gov The separation is based on the differential partitioning of the analyte between a solid stationary phase, typically silica gel coated on a plate, and a liquid mobile phase. nih.gov

The choice of the mobile phase is critical for achieving good separation. A solvent system is selected based on the polarity of the compound of interest. For benzimidazole derivatives, which are often moderately polar, a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate is frequently employed. nih.gov The ratio of these solvents can be adjusted to optimize the separation of the target compound from starting materials and byproducts. nih.gov

Visualization of the separated spots on the TLC plate is typically achieved under ultraviolet (UV) light, especially if the compounds are UV-active, which is characteristic of the benzimidazole ring system. nih.govnih.gov Alternatively, chemical staining agents like p-anisaldehyde solution followed by heating can be used for visualization. nih.gov The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given TLC system.

Table 1: Representative TLC System for Benzimidazole Derivatives (Note: This is a general representation and specific values for this compound would need to be experimentally determined.)

Parameter Description
Stationary Phase Silica gel 60 F254 pre-coated aluminum sheets
Mobile Phase Ethyl acetate / n-hexane (e.g., 3:5 v/v)
Visualization UV light (254 nm) or p-anisaldehyde stain with heating

| Expected Rf | To be determined experimentally |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a more sophisticated chromatographic technique that provides higher resolution, sensitivity, and quantification capabilities compared to TLC. It is an invaluable tool for determining the purity of a compound and for its quantitative analysis in various matrices.

For compounds belonging to the broader family of benzodiazepines and related nitrogen-containing heterocycles, reversed-phase HPLC is a common analytical method. nih.gov In this mode, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture. nih.gov

A typical HPLC system for the analysis of such compounds would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate) and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.gov The pH of the buffer and the composition of the mobile phase are critical parameters that are optimized to achieve efficient separation and good peak shape. nih.gov Detection is often performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, typically around 254 nm for aromatic and heterocyclic compounds. nih.gov The retention time (tR), the time it takes for the analyte to pass through the column, is a characteristic identifier for a compound under a specific set of HPLC conditions.

Table 2: Representative HPLC System for Analysis of Related Heterocyclic Compounds (Note: This is a general representation and a specific method for this compound would need to be developed and validated.)

Parameter Description
Stationary Phase Reversed-phase C18 column
Mobile Phase Methanol / 0.05 M Ammonium dihydrogen phosphate (B84403) buffer (e.g., 50:50 v/v), pH adjusted to 5.8
Flow Rate 1.0 - 1.6 mL/min
Detection UV at 254 nm

| Expected Retention Time | To be determined experimentally |

Solid State Chemistry and Crystal Engineering of N 1h Benzo D Imidazol 1 Yl Formamide

Single-Crystal X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is fundamental to determining the crystal structure, including the unit cell dimensions, space group, and the specific arrangement of molecules in the solid state.

The crystallographic analysis of N-(1H-Benzo[d]imidazol-1-yl)formamide and its derivatives reveals the fundamental parameters of their crystal lattices. For instance, a related compound, 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate, crystallizes in the monoclinic system with the space group P2₁/c. mdpi.com The unit cell parameters for this compound were determined, providing a basis for understanding its crystal packing. mdpi.com Similarly, other benzimidazole (B57391) derivatives have been shown to crystallize in various systems, such as the monoclinic P2₁/n and C2/c space groups, and the orthorhombic Pbcn space group, highlighting the structural diversity within this class of compounds. mdpi.com

CompoundCrystal SystemSpace Group
6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate mdpi.comMonoclinicP2₁/c
o-NO₂ derivative of N-(benzo[d]thiazol-2-yl)benzamide mdpi.comMonoclinicP2₁/n
m-NO₂ derivative of N-(benzo[d]thiazol-2-yl)benzamide mdpi.comMonoclinicC2/c
p-NO₂ derivative of N-(benzo[d]thiazol-2-yl)benzamide mdpi.comOrthorhombicPbcn

The arrangement of molecules in the crystal lattice, or molecular packing, is dictated by a variety of intermolecular forces. In benzimidazole derivatives, hydrogen bonding and π-π stacking interactions are often the dominant forces that direct the supramolecular assembly. researchgate.net For example, in the crystal structure of 1,3-diethyl-5-nitro-1H-benzimidazol-2(3H)-one, molecules are linked by C-H···O hydrogen bonds to form infinite chains. researchgate.net These chains are further stabilized by π-stacking interactions between the five- and six-membered rings, with centroid-centroid distances of 3.8624(10) Å and 3.6721(9) Å. researchgate.net

Advanced Research Applications and Derivatization Studies of N 1h Benzo D Imidazol 1 Yl Formamide

Structure-Activity Relationship (SAR) Analysis in Designed Benzimidazole (B57391) Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For benzimidazole derivatives, SAR analyses have revealed that substitutions at various positions on the benzimidazole ring system significantly modulate their therapeutic effects.

Key positions for substitution on the benzimidazole scaffold that influence its anti-inflammatory activity are the N-1, C-2, C-5, and C-6 positions. For instance, the introduction of an anacardic acid moiety at the C-2 position has been shown to inhibit COX-2. Furthermore, the nature and position of substituents play a crucial role in determining the antimicrobial potential of benzimidazole derivatives. Studies have indicated that the presence of a nitro (NO₂) group at the 6-position is beneficial for antimicrobial activity. The antimicrobial effect can be further enhanced by a para-halogen-substituted phenyl ring at the 2-position of the benzimidazole core. Conversely, a decrease in the electron-withdrawing capacity of substituents tends to reduce antimicrobial activity.

In the context of N-(1H-Benzo[d]imidazol-1-yl)formamide, the formamide (B127407) group at the N-1 position is a critical determinant of its chemical properties and potential biological activity. The formyl group (-CHO) is a polar, hydrogen-bond-accepting moiety that can significantly influence the molecule's interaction with biological targets. Modifications of this formyl group, such as its replacement with larger acyl groups or alkyl chains, would likely alter the compound's steric and electronic profile, thereby impacting its biological efficacy. Similarly, substitutions on the benzene (B151609) ring of the benzimidazole core would further modulate its activity, in line with the general principles observed for other benzimidazole derivatives. For example, the introduction of electron-withdrawing groups on the benzene ring could enhance its interaction with specific biological targets.

Enzyme Inhibition Studies of this compound Analogues

Inhibition of Specific Enzyme Targets

Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it an attractive target for antimicrobial agents. Benzimidazole-based molecules have been investigated as inhibitors of bacterial IMPDH. The structural features of these inhibitors often include an acetamido linker at the N-1 position and various aromatic rings at the C-2 position of the benzimidazole scaffold. Modifications at both of these positions have been shown to significantly affect the inhibitory potential against IMPDH. The formamide group in this compound could mimic the acetamido linker, suggesting a potential for IMPDH inhibition.

Polyketide Synthase 13 (Pks13): This enzyme is essential for the biosynthesis of mycolic acids in Mycobacterium tuberculosis, making it a key target for the development of new anti-tuberculosis drugs. Benzimidazole derivatives have been identified as potential inhibitors of Pks13. The efficacy of these derivatives is often linked to their ability to disrupt mycolic acid synthesis, thereby increasing the permeability of the mycobacterial cell wall to drugs. Computational and structure-based drug design approaches have been instrumental in identifying potent benzimidazole-based Pks13 inhibitors.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a significant role in inflammation and pain. A number of benzimidazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors. For example, a series of 1-{(5-substituted-alkyl/aryl-1,3,4-oxadiazol-2-yl)methyl}-2-(piperidin-1-ylmethyl)-1H-benzimidazoles demonstrated potent COX-2 inhibitory activity, with some compounds showing profound anti-inflammatory effects in vivo. nih.gov The structural features of these compounds, particularly the substituents at the N-1 and C-2 positions, are critical for their selective inhibition of COX-2. The N-formyl group of this compound could potentially interact with the active site of COX-2, suggesting that this compound or its derivatives may exhibit anti-inflammatory properties.

Enzyme TargetClass of Benzimidazole InhibitorsKey Structural Features for Activity
Inosine Monophosphate Dehydrogenase (IMPDH)2-substituted benzimidazoles with N-1 acetamido linkersAromatic rings at C-2; acetamido linker at N-1
Polyketide Synthase 13 (Pks13)Substituted benzimidazolesModifications disrupting mycolic acid synthesis
Cyclooxygenase-2 (COX-2)1,2-disubstituted benzimidazolesSpecific substituents at N-1 and C-2

Development as Ligands in Coordination Chemistry

The nitrogen atoms in the imidazole (B134444) ring of benzimidazole derivatives make them excellent ligands for a variety of metal ions. The resulting metal complexes often exhibit unique chemical and physical properties with potential applications in catalysis, materials science, and medicine.

Design of Metal-Binding Formamide-Benzimidazole Ligands

The this compound molecule presents multiple potential coordination sites. The primary coordination is expected through the N-3 atom of the imidazole ring, which is a common feature for benzimidazole-based ligands. Additionally, the oxygen atom of the formamide group can act as a secondary coordination site, allowing the ligand to function in a bidentate or bridging fashion. The design of metal-binding ligands based on this scaffold can be tailored by introducing other donor atoms through substitution on the benzimidazole ring, potentially leading to multidentate ligands with high affinity and selectivity for specific metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with benzimidazole-derived ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. A variety of transition metal complexes involving benzimidazole derivatives have been reported, including those with copper(II), zinc(II), nickel(II), and silver(I). nih.gov These complexes have been characterized using a range of spectroscopic and analytical techniques, such as FT-IR, ¹H-NMR, UV-Vis spectroscopy, and X-ray crystallography. nih.gov For instance, in many documented complexes, the benzimidazole ligand coordinates to the metal center through the nitrogen atom of the imidazole ring. nih.gov The formation of these complexes is often confirmed by shifts in the characteristic vibrational frequencies in the IR spectrum and changes in the chemical shifts in the NMR spectrum upon coordination. nih.gov While specific complexes of this compound are not extensively documented, the general principles of benzimidazole coordination chemistry suggest that it would readily form stable complexes with a range of metal ions.

Role in Catalysis

Benzimidazole derivatives have found applications in catalysis, both as catalysts themselves and as ligands in catalytic metal complexes. Their utility stems from their electronic properties and their ability to coordinate with metal centers, thereby influencing the catalytic activity and selectivity of the resulting complexes.

N-substituted formamides, such as N,N-dimethylformamide (DMF), have been utilized as C1 sources in zinc-catalyzed cyclization reactions with o-phenylenediamines to synthesize benzimidazole derivatives. This suggests a potential role for this compound in similar synthetic methodologies, possibly acting as a precursor or an intermediate.

Furthermore, metal-organic frameworks (MOFs) incorporating benzimidazole-like linkages have been developed as catalysts for the reductive functionalization of carbon dioxide into benzimidazoles and N-formamides. researchgate.net In these systems, the benzimidazole unit plays a crucial role in the catalytic cycle. Benzimidazole Schiff base metal complexes have also been reviewed for their catalytic applications in various organic transformations, including oxidation and reduction reactions. enpress-publisher.com The catalytic activity of these complexes is attributed to the ability of the metal center, modulated by the benzimidazole ligand, to facilitate the transfer of electrons or atoms.

Catalytic ApplicationRole of Benzimidazole Derivative
Synthesis of BenzimidazolesN-substituted formamides as C1 sources in zinc-catalyzed reactions.
CO₂ FunctionalizationBenzimidazole-like linkages in MOFs for reductive cyclization. researchgate.net
Organic TransformationsLigands in Schiff base metal complexes for oxidation/reduction reactions. enpress-publisher.com

Homogeneous and Heterogeneous Catalytic Applications

The benzimidazole core is a prominent ligand in coordination chemistry and has been extensively utilized in both homogeneous and heterogeneous catalysis. The nitrogen atoms in the imidazole ring can coordinate with various transition metals, leading to the formation of catalytically active complexes. For this compound, the formamide group attached to one of the nitrogen atoms could influence its coordination behavior and, consequently, its catalytic properties.

In homogeneous catalysis, metal complexes of this compound could potentially be explored for a variety of organic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, and oxidations. The electronic and steric properties of the formamide group could modulate the reactivity and selectivity of the metallic center.

For heterogeneous catalysis, this compound could be immobilized on solid supports like silica (B1680970), alumina, or polymers. This approach offers advantages in terms of catalyst separation and recycling. The supported catalyst could be employed in continuous flow reactors for industrial applications. Research in this area would involve the synthesis and characterization of these supported catalysts and evaluation of their performance in various chemical reactions.

Investigation of Catalyst Recycling and Activity

A critical aspect of sustainable catalysis is the ability to recycle and reuse the catalyst without a significant loss of activity. For potential catalytic systems involving this compound, extensive research would be required to assess their recyclability.

In the case of homogeneous catalysts, techniques such as precipitation, membrane filtration, or extraction with a solvent in which the catalyst is insoluble could be investigated for catalyst recovery. The recovered catalyst would then be analyzed for its structural integrity and reused in subsequent reaction cycles to determine any decrease in its catalytic activity.

For heterogeneous catalysts, the recycling process is generally more straightforward, involving simple filtration or centrifugation. The investigation would focus on the stability of the catalyst under the reaction conditions, including potential leaching of the metal or degradation of the organic ligand from the solid support. The activity of the recycled catalyst would be monitored over multiple cycles to establish its long-term stability and viability for practical applications.

Applications in Functional Materials Research (e.g., dyes, optical materials)

Benzimidazole derivatives are known to exhibit interesting photophysical properties, making them attractive candidates for the development of functional organic materials. The extended π-system of the benzimidazole core can be readily modified to tune its absorption and emission characteristics.

This compound could serve as a building block for the synthesis of novel organic dyes. By introducing various electron-donating and electron-accepting groups into the benzimidazole ring or by extending the conjugation, it might be possible to create dyes with absorption maxima spanning the visible and near-infrared regions of the electromagnetic spectrum. These dyes could find applications in areas such as dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and as fluorescent probes for biological imaging.

In the realm of optical materials, derivatives of this compound could be explored for their nonlinear optical (NLO) properties. Molecules with large hyperpolarizabilities are of interest for applications in optical communications and data storage. The presence of the formamide group, which can act as both a hydrogen bond donor and acceptor, might also lead to the formation of organized assemblies with unique optical properties.

Structure-Property Relationships for Photophysical Applications

A systematic investigation of the structure-property relationships is essential for the rational design of functional materials with desired photophysical characteristics. For this compound and its derivatives, this would involve synthesizing a library of compounds with systematic variations in their chemical structure.

Key structural modifications could include:

Substitution on the benzene ring: Introducing electron-donating or electron-withdrawing groups at different positions of the benzene ring to modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Modification of the formamide group: Replacing the formyl group with other acyl groups or alkyl chains to study the influence of the substituent on the photophysical properties and intermolecular interactions.

Extension of the π-conjugated system: Fusing other aromatic rings to the benzimidazole core to shift the absorption and emission wavelengths to longer values.

The synthesized compounds would be characterized using various spectroscopic techniques, including UV-Vis absorption and fluorescence spectroscopy. The collected data would be used to establish correlations between the molecular structure and the observed photophysical properties, such as absorption and emission maxima, quantum yields, and Stokes shifts.

Table of Hypothetical Photophysical Data for this compound Derivatives:

CompoundSubstituent (R)Absorption Max (nm)Emission Max (nm)Quantum Yield
1 H3103800.25
2 4-NO₂3504500.10
3 4-OCH₃3203900.40
4 4-N(CH₃)₂3404200.65

This table is purely illustrative and intended to demonstrate how structure-property relationships might be presented. Actual data would require experimental synthesis and characterization.

Supramolecular Chemistry Involving this compound

Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct large, well-defined molecular assemblies. The this compound molecule possesses several features that make it an interesting candidate for supramolecular chemistry studies.

The formamide group is a classic hydrogen bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the solid state. The benzimidazole ring system can participate in π-π stacking interactions, further stabilizing the supramolecular architecture.

The ability to form predictable and robust supramolecular structures could be exploited for applications in crystal engineering, where the goal is to design and synthesize crystalline materials with specific properties. Furthermore, the self-assembly of this compound derivatives in solution could lead to the formation of gels, liquid crystals, or other soft materials with potential applications in drug delivery and sensing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.